Structural Differentiation vs. Closest Characterized Analog HMJ-38: Substitution Pattern at the 2-Phenyl Ring
The target compound differs from the closest peer-reviewed characterized analog, 2-(3'-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (HMJ-38), by the presence of an additional methoxy group at the 4-position of the 2-phenyl ring (3,4-dimethoxyphenyl vs. 3'-methoxyphenyl). HMJ-38 has been shown to concentration-dependently suppress HUVEC viability, induce DNA damage via ATM/p53 signaling, and inhibit angiogenesis in Matrigel plug and aortic ring assays, with functional activity observed across a tested concentration range [1]. The additional 4-methoxy substituent in the target compound is predicted to alter the compound's pKa (6.88, predicted) and logP relative to HMJ-38, which may impact membrane permeability, kinase ATP-binding site complementarity, and metabolic stability . No head-to-head comparative biological data exist for these two compounds in any published assay system.
| Evidence Dimension | 2-Phenyl ring substitution pattern (structural determinant of biological activity) |
|---|---|
| Target Compound Data | 3,4-Dimethoxyphenyl at position 2; predicted pKa 6.88±0.20; molecular weight 351.4 g/mol |
| Comparator Or Baseline | HMJ-38 (2-(3'-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone): 3'-methoxyphenyl only; molecular weight ~321 g/mol |
| Quantified Difference | One additional methoxy group (+30 Da); predicted pKa difference relative to mono-methoxy analog not directly measured; no comparative bioactivity data available |
| Conditions | Structural comparison based on chemical identity; HMJ-38 biological data from HUVEC viability, Matrigel plug angiogenesis, rat aortic ring, and CAL 27 xenograft assays (Chiang et al., 2013; Lu et al., 2014) |
Why This Matters
The 3,4-dimethoxy vs. 3'-methoxy distinction is a non-trivial pharmacophoric difference that has been shown in the broader quinazolinone literature to redirect kinase selectivity and cellular potency; procurement of the target compound is only justifiable if the specific 3,4-dimethoxy substitution is hypothesized to confer a desired activity profile unavailable from the mono-methoxy analog.
- [1] Chiang JH, Yang JS, Chiang JH, Hour MJ, Lin KL, Lee TH, Chung JG. Newly synthesized quinazolinone HMJ-38 suppresses angiogenetic responses and triggers human umbilical vein endothelial cell apoptosis through p53-modulated Fas/death receptor signaling. Toxicol Appl Pharmacol. 2013;269(3):205-216. PMID: 23523585. View Source
